molecular formula C10H8N2O B3024184 4-(1H-pyrazol-1-yl)benzaldehyde CAS No. 99662-34-7

4-(1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B3024184
CAS No.: 99662-34-7
M. Wt: 172.18 g/mol
InChI Key: PPGRDLZPSDHBIC-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C10H8N2O . It is a heterocyclic compound that contains a pyrazole ring attached to a benzaldehyde group .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a benzaldehyde group . The SMILES string representation of the molecule is O=Cc1ccc (cc1)-n2cccn2 .


Physical and Chemical Properties Analysis

This compound is a solid compound . Its molecular weight is 172.18 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

1. Palladium(II) Complexes and Cytotoxicity

4-(1H-pyrazol-1-yl)benzaldehyde derivatives have been utilized in the synthesis of palladium(II) complexes. These complexes demonstrated cytotoxic effects against head and neck squamous carcinoma cells, suggesting potential applications in cancer therapy (Abu-Surrah et al., 2010).

2. Antimicrobial and Antioxidant Agents

Functionalized pyrazole scaffolds derived from this compound have shown significant antimicrobial and antioxidant activities. This highlights their potential in developing new antimicrobial and antioxidant agents (Rangaswamy et al., 2017).

3. Carbonic Anhydrase Inhibitors

Certain derivatives of this compound have demonstrated inhibition of carbonic anhydrase, an enzyme involved in various physiological processes. This suggests potential therapeutic applications, particularly in conditions where modulation of this enzyme is beneficial (Gul et al., 2016).

4. Fungicidal Activity

Some hydrazone derivatives containing this compound structures have exhibited moderate fungicidal activity, indicating their possible use in antifungal applications (Yang, 2008).

5. Catalysis in Organic Synthesis

These compounds have been used as catalysts in organic synthesis. For example, ZnO-beta zeolite catalysts derived from benzaldehyde compounds have been effective in synthesizing 4H-Benzo[b]pyrans, demonstrating their utility in facilitating chemical reactions (Katkar et al., 2011).

6. Chiral Alkylation of Benzaldehyde

Derivatives of this compound have been involved in the chiral alkylation of benzaldehyde, important in the synthesis of enantiomerically pure compounds, which are crucial in pharmaceuticals (Glas et al., 2001).

7. Ratiometric Fluorescent Probes

These compounds have been developed as ratiometric fluorescent probes for detecting biomolecules like cysteine and homocysteine. Their large emission wavelength shifts are useful in quantitative analysis (Lin et al., 2008).

8. Oxidation Catalysts

They have been used as catalysts in the oxidation of styrene to benzaldehyde, demonstrating their potential in industrial chemical processes (Duarte et al., 2018).

Safety and Hazards

According to the safety data sheet, 4-(1H-pyrazol-1-yl)benzaldehyde should be stored in a dry, cool, and well-ventilated place . Contact with skin, eyes, and clothing should be avoided. Ingestion and inhalation should also be avoided .

Properties

IUPAC Name

4-pyrazol-1-ylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-8-9-2-4-10(5-3-9)12-7-1-6-11-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGRDLZPSDHBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380113
Record name 4-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

9.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808638
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

99662-34-7
Record name 4-(1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-Pyrazol-1-yl)benzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Copper acetate (91 mg, 0.5 mmol), pyridine (53 mg, 0.67 mmol) and active Molecular Sieve 4A (250 mg) were added to a solution of 4-formylphenylboronic acid (100 mg, 0.67 mmol) and pyrazole (16 mg, 0.33 mmol) in 1,4-dioxane (4 ml), and they were stirred at room temperature for 72 hours. The reaction mixture was filtered through Celite, and the obtained filtrate was concentrated and then purified by the silica gel TLC chromatography to obtain 1-(4-formylphenyl)pyrazole (yield: 38 mg, 66%) in the form of a white powder.
Quantity
53 mg
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
91 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-pyrazol-1-yl-benzonitrile (1.6 g, 9.47 mmol), prepared in Step A of Preparation 42, in 75% aqueous formic acid (36 mL) was added Raney nickel alloy (1.6 g). The reaction was heated at reflux for 1.25 h and was cooled to room temperature. The solids were removed by filtration through Celite with the aid of hot EtOH. The solution was diluted with water and CHCl3. The aqueous layer was washed with CHCl3 (3×). To the organic solution was carefully added aqueous NaHCO3 until a pH of about 8 was achieved. The organic layer was dried (MgSO4), filtered, and concentrated. Purification by medium pressure chromatography (2:1 hexanes:EtOAc) provided the title compound (1.44 g) as a white solid. 1H NMR (400 MHz, CDCl3) δ 9.99 (s, 1H), 8.01 (d, 1H), 7.96 (d, 2H), 7.87 (d, 2H), 7.76 (d, 1H), 6.51 (m, 1H); MS 173 (M+1).
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
36 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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